molecular formula C16H24O3 B14745335 5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane CAS No. 5421-31-8

5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane

Cat. No.: B14745335
CAS No.: 5421-31-8
M. Wt: 264.36 g/mol
InChI Key: VBKDECKJNITBRB-UHFFFAOYSA-N
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Description

5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane is an organic compound characterized by its unique dioxane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both ethyl and propyl groups, along with a methoxyphenyl moiety, contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable dioxane precursor in the presence of an acid catalyst. The reaction is carried out in an organic solvent, such as ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations. Industrial production also includes steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted Thiazoles: These compounds share some structural similarities and exhibit diverse biological activities.

    Indole Derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.

    Thiazolidines: Another class of compounds with significant pharmacological potential.

Uniqueness

5-Ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane is unique due to its specific dioxane ring structure combined with ethyl, propyl, and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

5421-31-8

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

5-ethyl-2-(4-methoxyphenyl)-4-propyl-1,3-dioxane

InChI

InChI=1S/C16H24O3/c1-4-6-15-12(5-2)11-18-16(19-15)13-7-9-14(17-3)10-8-13/h7-10,12,15-16H,4-6,11H2,1-3H3

InChI Key

VBKDECKJNITBRB-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(COC(O1)C2=CC=C(C=C2)OC)CC

Origin of Product

United States

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